molecular formula C13H18N2O2S B14904864 1-(4-cyanophenyl)-N-(3-methylbutan-2-yl)methanesulfonamide

1-(4-cyanophenyl)-N-(3-methylbutan-2-yl)methanesulfonamide

Cat. No.: B14904864
M. Wt: 266.36 g/mol
InChI Key: QDWGORNPNFIYLJ-UHFFFAOYSA-N
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Description

1-(4-cyanophenyl)-N-(3-methylbutan-2-yl)methanesulfonamide is an organic compound characterized by the presence of a cyanophenyl group, a methanesulfonamide group, and a 3-methylbutan-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-cyanophenyl)-N-(3-methylbutan-2-yl)methanesulfonamide typically involves the reaction of 4-cyanophenylmethanesulfonyl chloride with 3-methylbutan-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(4-cyanophenyl)-N-(3-methylbutan-2-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the cyanophenyl group to an aminophenyl group.

    Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Aminophenyl derivatives.

    Substitution: Various substituted methanesulfonamide derivatives.

Scientific Research Applications

1-(4-cyanophenyl)-N-(3-methylbutan-2-yl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-cyanophenyl)-N-(3-methylbutan-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide
  • 1-(4-cyanophenyl)-N-(3-methylbutyl)methanesulfonamide
  • 1-(4-cyanophenyl)-N-(2-methylbutan-2-yl)methanesulfonamide

Uniqueness

1-(4-cyanophenyl)-N-(3-methylbutan-2-yl)methanesulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a cyanophenyl group and a methanesulfonamide group with a 3-methylbutan-2-yl substituent makes it particularly interesting for various applications.

Properties

Molecular Formula

C13H18N2O2S

Molecular Weight

266.36 g/mol

IUPAC Name

1-(4-cyanophenyl)-N-(3-methylbutan-2-yl)methanesulfonamide

InChI

InChI=1S/C13H18N2O2S/c1-10(2)11(3)15-18(16,17)9-13-6-4-12(8-14)5-7-13/h4-7,10-11,15H,9H2,1-3H3

InChI Key

QDWGORNPNFIYLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NS(=O)(=O)CC1=CC=C(C=C1)C#N

Origin of Product

United States

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